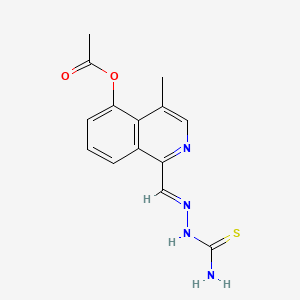
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an isoquinoline ring, an acetate ester, and a thiosemicarbazone moiety, which contribute to its diverse reactivity and potential utility in research and industry.
準備方法
The synthesis of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Thiosemicarbazone Group: The thiosemicarbazone group is introduced by reacting the isoquinoline derivative with thiosemicarbazide under acidic conditions.
Acetylation: The final step involves acetylation of the compound using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
化学反応の分析
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate undergoes various chemical reactions due to its functional groups:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiosemicarbazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles like amines or alcohols replace the acetate group, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s thiosemicarbazone group exhibits potential biological activity, making it a candidate for studies on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may bind to metal ions in metalloenzymes, disrupting their function.
Pathways Involved: The compound’s effects on cellular pathways are under investigation, with studies focusing on its impact on cell proliferation, apoptosis, and signal transduction pathways.
類似化合物との比較
1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl benzoate and 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate share structural similarities but differ in their aromatic ring systems and substituents.
特性
CAS番号 |
171880-39-0 |
|---|---|
分子式 |
C14H14N4O2S |
分子量 |
302.35 g/mol |
IUPAC名 |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]-4-methylisoquinolin-5-yl] acetate |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-16-11(7-17-18-14(15)21)10-4-3-5-12(13(8)10)20-9(2)19/h3-7H,1-2H3,(H3,15,18,21)/b17-7+ |
InChIキー |
HNJCGFUDXDBNGY-REZTVBANSA-N |
異性体SMILES |
CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)/C=N/NC(=S)N |
正規SMILES |
CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


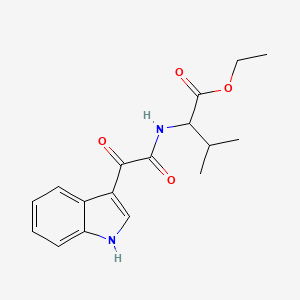

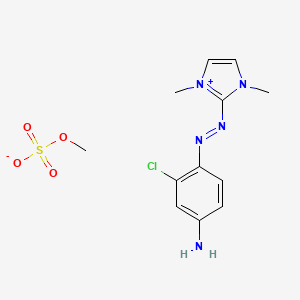


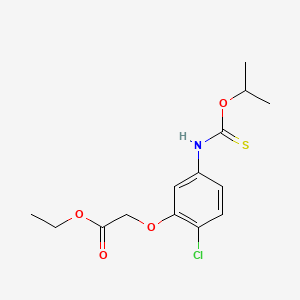
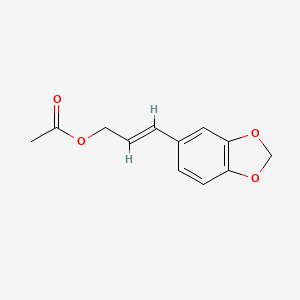
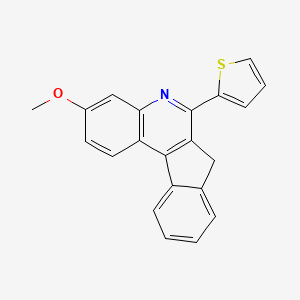
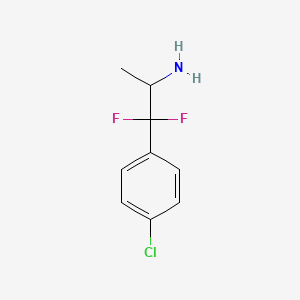

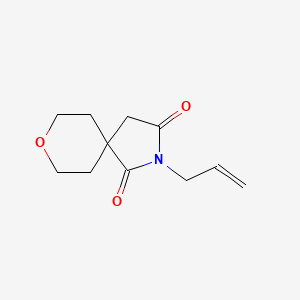

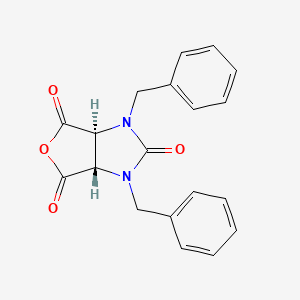
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)
